molecular formula C17H16ClNO4S B2677008 N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide CAS No. 2309630-56-4

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2677008
CAS No.: 2309630-56-4
M. Wt: 365.83
InChI Key: ABTCXIOWUNLIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a unique structure with a furan ring, a chlorophenyl group, and a methanesulfonamide moiety, making it an interesting subject for scientific research.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential antimicrobial and anti-inflammatory properties, it is studied for its therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the furan ring.

    Formation of the methanesulfonamide moiety: This involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The furan and chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(2-thienylmethyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(2-pyridylmethyl)-1-(2-chlorophenyl)methanesulfonamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide is unique due to the presence of two furan rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-15-6-2-1-5-13(15)12-24(20,21)19-11-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCXIOWUNLIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.